6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure It belongs to the class of dipyrido[1,2-a:2’,3’-d]pyrimidines, which are known for their diverse biological activities
Properties
Molecular Formula |
C25H27N5O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O4/c1-33-15-5-14-30-22(26)19(24(31)27-12-11-17-7-9-18(34-2)10-8-17)16-20-23(30)28-21-6-3-4-13-29(21)25(20)32/h3-4,6-10,13,16,26H,5,11-12,14-15H2,1-2H3,(H,27,31) |
InChI Key |
AYKKIQZLVROKPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the imino, methoxyphenyl, and methoxypropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : Compounds with similar triazatricyclo structures have been noted for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
Applications in Drug Development
The unique structure of this compound allows for several applications in drug development:
- Lead Compound in Drug Discovery : Its structural uniqueness positions it as a lead compound for the development of new pharmaceuticals targeting specific diseases.
- Modification for Enhanced Efficacy : The ability to modify substituents on the triazatricyclo framework can lead to derivatives with improved efficacy and reduced side effects.
- Biological Assays : It can be utilized in biological assays to evaluate its interaction with various biological targets.
Case Studies
Several studies have focused on the synthesis and application of compounds related to the triazatricyclo framework:
- Synthesis Methods : Various synthetic routes have been explored for creating derivatives of this compound, emphasizing the versatility of the triazatricyclo structure.
- Biological Evaluations : Studies have evaluated the biological activity of related compounds against specific cancer cell lines and microbial strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Compared to other dipyrido[1,2-a:2’,3’-d]pyrimidines, 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide
- 2-imino-1-(3-methoxypropyl)-N-
Biological Activity
The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its intricate tricyclic structure and multiple functional groups. Its molecular formula is with a molecular weight of approximately 475.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of functional groups allows it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors, which can modulate their activity. The specific pathways involved depend on the target molecules and the biological context in which the compound operates.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various pathogens, making it a candidate for further investigation in drug development.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, particularly through the suppression of nitric oxide (NO) production in macrophages.
- Anticancer Potential : Preliminary data suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration of its mechanisms and efficacy.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of derivatives similar to this compound, it was found that certain structural modifications enhanced efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy substitutions showed improved activity compared to their unsubstituted counterparts.
| Compound Name | Activity Against | Reference |
|---|---|---|
| 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl) | E. coli, S. aureus | |
| 6-imino-N-(2-methylpropyl) | P. aeruginosa |
Study 2: Anti-inflammatory Properties
Another significant study focused on the anti-inflammatory properties of this compound. It was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in RAW 264.7 macrophages with relative luciferase activity values significantly lower than control groups:
| Compound | NF-κB Activity (Relative Luciferase Units) | Cytotoxicity (IC50) |
|---|---|---|
| Control | 1.03 ± 0.02 | - |
| Tested Compound | 0.38 ± 0.14 | >100 µM |
This suggests that the compound effectively reduces inflammation without inducing cytotoxicity at therapeutic concentrations .
Study 3: Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested on human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These results indicate a promising anticancer potential that merits further investigation into its mechanisms and applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
